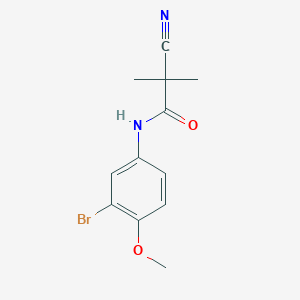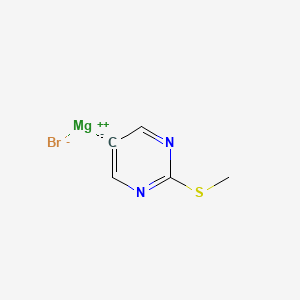
(2-(Methylthio)pyrimidin-5-yl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Methylthio)pyrimidin-5-yl)magnesium bromide, 0.25 M in THF: is a specialized organomagnesium compound used in various chemical reactions, particularly in organic synthesis. This compound is a Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (2-(Methylthio)pyrimidin-5-yl)magnesium bromide typically involves the reaction of 2-(Methylthio)pyrimidine with magnesium in the presence of a brominating agent. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the Grignard reagent. The general reaction scheme is as follows:
2-(Methylthio)pyrimidine+Mg+Br2→(2-(Methylthio)pyrimidin-5-yl)magnesium bromide
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar reaction conditions. The process involves the use of large reactors with precise control over temperature and pressure to ensure the efficient formation of the Grignard reagent. The purity of the final product is typically ensured through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions: (2-(Methylthio)pyrimidin-5-yl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl groups, forming alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It is used in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones under mild conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides in the presence of a catalyst to form new carbon-carbon bonds.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products:
Alcohols: Formed from reactions with carbonyl compounds.
Biaryl Compounds: Formed from coupling reactions with halides.
科学的研究の応用
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of novel materials with unique properties.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Plays a role in the synthesis of potential drug candidates.
Industry:
Polymer Chemistry: Used in the synthesis of polymers with specific properties.
作用機序
The mechanism of action of (2-(Methylthio)pyrimidin-5-yl)magnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms, such as those in carbonyl groups, leading to the formation of new carbon-carbon bonds. The presence of the methylthio group enhances the reactivity of the pyrimidine ring, making it a versatile reagent in organic synthesis.
類似化合物との比較
(2-(Methylthio)pyrimidin-5-yl)lithium: Another organometallic compound with similar reactivity but different metal center.
(2-(Methylthio)pyrimidin-5-yl)zinc bromide: Similar compound with zinc instead of magnesium.
Uniqueness:
Reactivity: The magnesium center in (2-(Methylthio)pyrimidin-5-yl)magnesium bromide provides unique reactivity compared to lithium and zinc analogs.
Stability: The compound is stable in THF, making it easier to handle and store compared to some other Grignard reagents.
特性
IUPAC Name |
magnesium;2-methylsulfanyl-5H-pyrimidin-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2S.BrH.Mg/c1-8-5-6-3-2-4-7-5;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZSLHWCWPNFFQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=[C-]C=N1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrMgN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
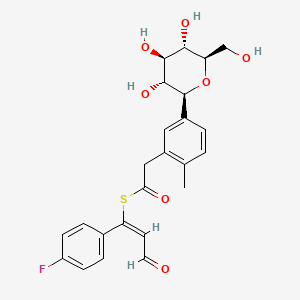
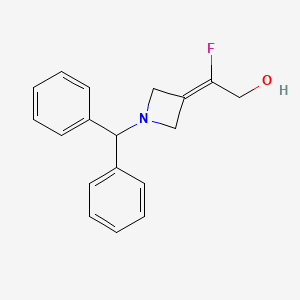
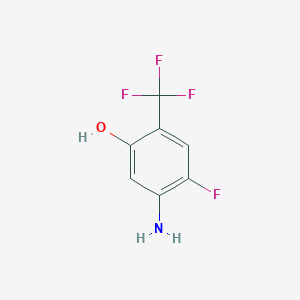
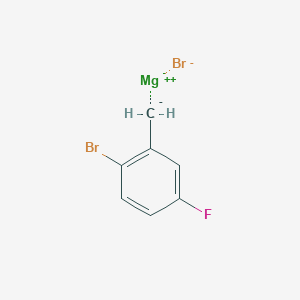
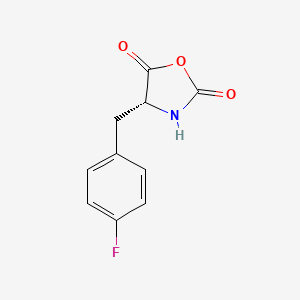
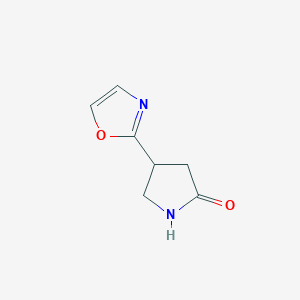

![2-(5,6-Difluoro-1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile](/img/structure/B14890825.png)
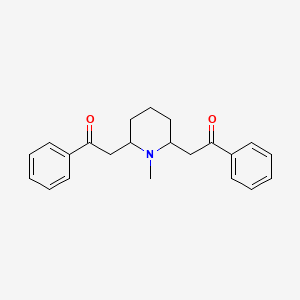
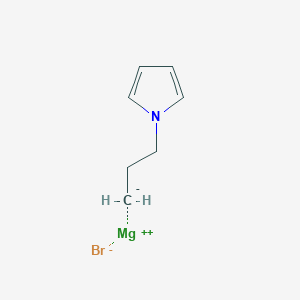

![(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)
![3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14890859.png)
